

Application Note: Analysis of Chlortetracycline in Animal Feeds by Liquid Chromatography

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Compound of Interest

Compound Name: Aureomix
Cat. No.: B14618620

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Introduction

Chlortetracycline (CTC) is a broad-spectrum antibiotic belonging to the tetracycline group, produced by *Streptomyces aureofaciens*.^[1] It is widely used in the animal feed industry to promote growth and prevent diseases in livestock such as cattle, swine, and poultry.^{[1][2]} The accurate quantification of CTC in animal feeds is crucial for ensuring regulatory compliance, safeguarding animal health, and preventing the development of antibiotic resistance.^[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the determination of chlortetracycline levels in animal feed products.^[1] Various HPLC methods, including those with fluorescence, diode-array (DAD), and mass spectrometry (MS/MS) detection, have been developed and validated for this purpose.

This application note provides detailed protocols for the extraction and analysis of chlortetracycline in animal feed matrices using liquid chromatography, along with a summary of method performance data.

Experimental Protocols

Protocol 1: Sample Extraction using Acid-Acetone (for HPLC-Fluorescence)

This protocol is based on the AOAC Method 957.23B(h) and is suitable for the extraction of CTC for analysis by liquid chromatography with fluorescence detection.^{[3][4][5]}

- Sample Preparation: Finely grind and homogenize the animal feed sample to ensure uniformity.
- Extraction:
 - Weigh an appropriate amount of the ground feed sample into a suitable flask.
 - Add acid-acetone extraction solvent.
 - Shake vigorously on a horizontal shaker for a specified period (e.g., 60 minutes).[6]
- Filtration: Filter the extract to remove solid particles.[2]
- Dilution: Dilute the filtered extract as needed with a suitable buffer to bring the CTC concentration within the calibration range of the instrument.

Protocol 2: Sample Extraction using McIlvaine-EDTA Buffer (for HPLC-DAD)

This method is effective for extracting tetracyclines from feed samples for subsequent HPLC-DAD analysis.[7][8]

- Sample Preparation: Grind the feed sample to a fine powder.
- Extraction:
 - Weigh a representative portion of the ground sample into a centrifuge tube.
 - Add McIlvaine-EDTA buffer (pH 2.5) and methanol (70:30, v/v).[7]
 - Vortex and shake the mixture for approximately 20 minutes.[8]
 - Centrifuge the mixture at 3,500 x g for 15 minutes.[8]
 - Collect the supernatant.
 - Repeat the extraction of the feed pellet with McIlvaine-EDTA buffer (pH 4).[8]

- Combine the supernatants.[8]
- Cleanup (Optional but Recommended):
 - Add n-hexane to the combined supernatant, shake, and centrifuge to remove lipids.[8]
 - Perform Solid Phase Extraction (SPE) using a C18 cartridge for further cleanup.[8]
- Final Preparation: Evaporate the cleaned extract to dryness and reconstitute in a mixture of oxalic acid and methanol for injection into the HPLC system.[8]

Protocol 3: Sample Extraction using Acidified Methanol (for HPLC-MS/MS)

This protocol offers a simple and rapid extraction for the confirmatory analysis of tetracyclines by HPLC-MS/MS.[9]

- Sample Preparation: Homogenize the feed sample.
- Extraction:
 - Weigh the homogenized sample into a plastic bottle.
 - Add acidified methanol (e.g., 1.66% HCl in methanol).[6]
 - Shake on a horizontal shaker for 60 minutes.[6]
- Filtration and Dilution: Filter the extract and dilute it with a suitable buffer (e.g., acetonitrile:oxalic acid solution) to match the mobile phase composition and ensure the analyte concentration is within the linear range of the instrument.[6]

Liquid Chromatography Methods

Method 1: HPLC with Fluorescence Detection

This method provides high selectivity and sensitivity for CTC analysis.[3][4][5]

- Column: C18 reversed-phase column.[3][4]

- Mobile Phase: A gradient of methanol and an aqueous component containing CaCl₂, disodium EDTA, and sodium acetate buffered to pH 6.5.[3][4]
 - Gradient Example: Start with 35% methanol, hold for 5 minutes, then increase to 60% methanol over 8 minutes.[3][4]
- Flow Rate: 1.5 mL/min.[3][4]
- Detection: Fluorescence detector with excitation at 390 nm and emission at 512 nm.[3][4]

Method 2: HPLC with Diode Array Detection (DAD)

A robust method suitable for routine analysis in a concentration range of 40–1000 mg/kg.[6]

- Column: Purospher® STAR RP-18 endcapped (12.5 cm x 4 mm ID, 5 µm) or similar.[7]
- Mobile Phase: Isocratic elution with 0.01 M oxalic acid (pH 3):methanol:acetonitrile (65:23:12, v/v/v).[7]
- Flow Rate: 0.4 mL/min.[7]
- Detection: DAD at 365 nm.[7]

Method 3: HPLC-MS/MS

A confirmatory method for the sensitive and specific quantification of tetracyclines.[9]

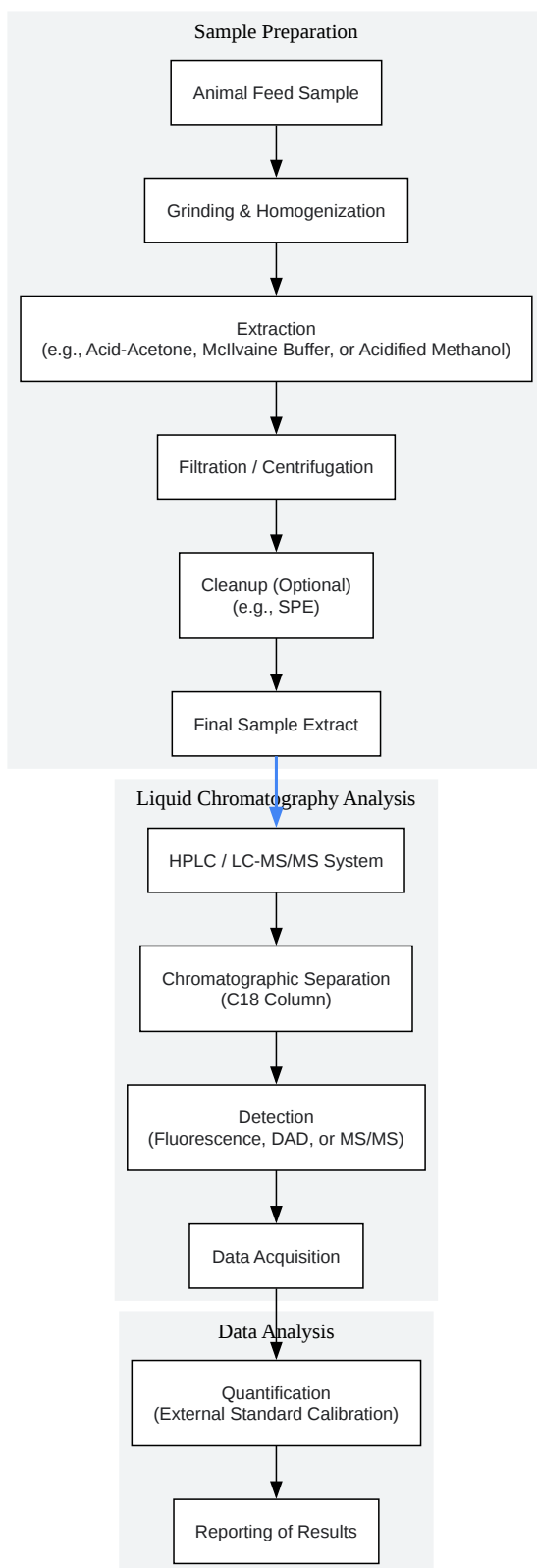
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water with formic acid and methanol with formic acid.[10]
- Detection: Tandem mass spectrometer.

Data Presentation

The performance of various published methods for chlortetracycline analysis in animal feeds is summarized below.

Parameter	HPLC-Fluorescence	HPLC-DAD	HPLC-MS/MS
Recovery	98.1% (average)[3][4]	85.86%[7]	84% - 109%[9]
Within-Day Precision (RSD)	0.8% - 3.0%[4]	< 4%[7]	< 9%[9]
Between-Day Precision (RSD)	1.2% - 5.2%[4]	Not Reported	12% - 16%[9]
Linearity (r)	> 0.999[2]	> 0.999[7]	Not explicitly stated, but method validated over a range.
Limit of Quantification (LOQ)	Not explicitly stated, but suitable for g/ton levels.	0.1863 ppm[7]	47 µg/kg[10]
Limit of Detection (LOD)	Not explicitly stated.	0.0559 ppm[7]	35 µg/kg[10]

Experimental Workflow Diagram



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Caption: Workflow for Chlortetracycline Analysis in Animal Feeds.

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